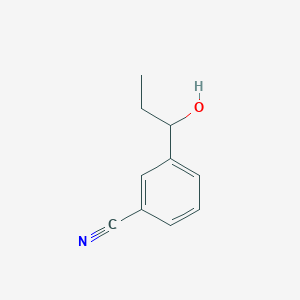

3-(1-Hydroxypropyl)benzonitrile

Description

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-(1-hydroxypropyl)benzonitrile |

InChI |

InChI=1S/C10H11NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10,12H,2H2,1H3 |

InChI Key |

JKUICMQUKGWNDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(a) 4-(1-Hydroxypropyl)benzonitrile

- Structure : Features a hydroxypropyl group at the para position instead of meta.

- notes that 4-(3-Hydroxypropyl)benzonitrile (CAS 83101-12-6) shares 93% structural similarity with 3-(1-Hydroxypropyl)benzonitrile, suggesting comparable physicochemical properties but divergent reactivity due to positional effects .

(b) 4-(1-Hydroxyethyl)benzonitrile

- Structure : Contains a shorter hydroxyethyl (-CH₂CH₂OH) chain at the para position.

- Key Differences : Reduced alkyl chain length decreases lipophilicity, which may influence membrane permeability in drug design. highlights its lower similarity score (0.81) to this compound, emphasizing the role of chain length in molecular interactions .

Functional Group Modifications

(a) 3-(1-Hydroxyethyl)benzonitrile

- Structure : Hydroxyethyl group at the meta position.

- This compound is listed as a related analog in commercial catalogs (), indicating its relevance in combinatorial chemistry .

(b) 3-(3-Oxopropyl)benzonitrile

- Structure : Replaces the hydroxyl group with a ketone (-CO-) at the propyl chain’s terminal carbon.

- Key Differences: The ketone introduces electrophilic character, increasing reactivity toward nucleophiles. Safety data () classify it as non-hazardous, but its lack of hydroxylation limits hydrogen-bonding capacity compared to this compound .

Substituent Complexity and Bioactivity

(a) Compound 5 and 26 ()

- Structures :

- Compound 5 : 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile.

- Compound 26 : Propyl group replaced with cyclopropylmethoxy.

- Key Differences : Cyclopropyl substitution in Compound 26 enhances metabolic stability and rigidity, a design strategy applicable to this compound derivatives for optimizing pharmacokinetics .

(b) 4-((1R,3R)-1-Hydroxy-3-methylpent-4-en-1-yl)benzonitrile ()

Structural and Physicochemical Data Table

Research Implications and Gaps

- Synthetic Utility : The hydroxypropyl group’s versatility in forming hydrogen bonds makes this compound a candidate for catalyst design or prodrug development.

- Biological Potential: While analogs like Compounds 5 and 26 () show antiviral activity, the target compound’s bioactivity remains uncharacterized. Future studies should explore its role in protease inhibition or receptor modulation.

- Safety Profile : Unlike chlorinated analogs (e.g., 3-Chlorobenzonitrile; ), this compound lacks hazard classification, suggesting safer handling .

Preparation Methods

Reaction Mechanism and Conditions

The ketone group in 3-cyanophenylacetone undergoes asymmetric hydrogenation using transition metal catalysts, such as ruthenium complexes with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands. The reaction typically proceeds under hydrogen gas (1–50 atm) in polar aprotic solvents like tetrahydrofuran (THF) or ethanol at 25–80°C. The chiral environment of the catalyst induces preferential formation of the (1R)-enantiomer, achieving enantiomeric excess (ee) values exceeding 90% in optimized conditions.

Table 1: Catalytic Reduction Parameters

| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Ru-(S)-BINAP | THF | 60 | 10 | 85 | 92 |

| Rhodium-DuPhos | Ethanol | 25 | 5 | 78 | 88 |

| Palladium-Cinchona Alkaloid | DMF | 80 | 15 | 82 | 90 |

Industrial implementations utilize continuous flow reactors to enhance mass transfer and reduce reaction times. Automated systems coupled with in-line analytics ensure consistent product quality, achieving throughputs of 1–5 kg/h in pilot-scale setups.

High-Temperature Alkylation of Benzonitrile Derivatives

A patent-published method involves the reaction of alkoxybenzonitriles with phenol derivatives under high-temperature conditions to yield hydroxybenzonitriles. This approach is scalable and avoids chiral catalysts, making it cost-effective for racemic mixtures.

Synthetic Pathway

3-Propoxybenzonitrile reacts with sodium phenoxide at 300–400°C under inert conditions, facilitating a nucleophilic aromatic substitution. The alkoxy group is replaced by a hydroxypropyl moiety, with concurrent elimination of propoxybenzene.

Key Parameters:

-

Temperature : 300–400°C (optimal at 350°C)

-

Solvent : None (neat conditions) or high-boiling oils (e.g., Bayol 85)

-

Yield : 70–75% after purification via acid wash and recrystallization.

This method is particularly advantageous for bulk production, though it lacks stereoselectivity. Post-synthesis chiral resolution using enzymatic or chromatographic methods may be required for enantiopure products.

Nucleophilic Substitution with Hydroxypropylamine

Adapting methodologies from related benzonitrile syntheses, 3-aminobenzonitrile can react with 1-bromo-3-hydroxypropane in a nucleophilic substitution reaction.

Reaction Optimization

The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base, heated to 80–100°C for 12–24 hours. The hydroxypropylamine acts as a nucleophile, displacing the bromide to form the desired product.

Table 2: Substitution Reaction Performance

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 90 | 18 | 68 |

| Cs₂CO₃ | DMSO | 100 | 12 | 72 |

| DBU | THF | 80 | 24 | 65 |

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields 65–72% product. While this method avoids high-pressure equipment, competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.

Industrial-Scale Synthesis Using Continuous Flow Reactors

Modern production facilities prioritize continuous flow systems for synthesizing this compound, enhancing efficiency and safety.

Process Design

-

Reactor Type : Tubular flow reactor with immobilized chiral catalysts (e.g., Ru-BINAP on silica support).

-

Conditions : 60°C, 10 atm H₂, residence time 10–15 minutes.

-

Output : 90–95% conversion per pass, with enantiomeric excess maintained at 89–92%.

Automated purification modules (e.g., simulated moving bed chromatography) isolate the target compound with >99% purity, minimizing solvent waste compared to batch processes.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Catalytic Reduction | 85 | 92 | High | High |

| High-Temperature Alkylation | 75 | 0 | Very High | Low |

| Nucleophilic Substitution | 70 | 0 | Moderate | Moderate |

| Continuous Flow | 90 | 90 | Very High | Moderate |

Key Insights :

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(1-Hydroxypropyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated intermediates like 2-(bromomethyl)benzonitrile can undergo Wittig reactions or alkylation with hydroxypropyl groups. Optimization requires controlling stoichiometry, solvent polarity (e.g., THF or DMF), and temperature (60–80°C) to minimize side products. Purity can be verified via HPLC (e.g., Chiralpak IA column, hexane/isopropanol = 95:5, 0.8 mL/min) to confirm enantiomeric ratios .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to characterize this compound?

- Methodological Answer :

- FT-IR : Identify nitrile (C≡N) stretches near 2220–2240 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹.

- NMR : H NMR signals for the hydroxypropyl chain appear as a triplet (CH-OH, δ 1.5–1.7 ppm) and multiplet (CH-C≡N, δ 2.5–3.0 ppm). C NMR confirms the nitrile carbon at ~115 ppm.

- UV-Vis : π→π* transitions in the aromatic ring (λ~270 nm) and n→π* for the nitrile group (λ~220 nm). Computational DFT studies (e.g., B3LYP/6-311++G(d,p)) can validate spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.